

Application Note 1: Acridine Orange for Neuronal Viability and Apoptosis Detection

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Compound of Interest

Compound Name: *Brilliant Orange*

Cat. No.: *B13756036*

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Introduction: Acridine Orange (AO) is a metachromatic fluorescent dye that differentially stains DNA and RNA, as well as acidic compartments. In healthy neurons, AO intercalates with double-stranded DNA, emitting a green fluorescence. However, in apoptotic cells, where nuclei become more acidic, AO shifts its fluorescence to a brilliant orange-red.[1][2] It also accumulates in lysosomes, which are acidic organelles, and fluoresces orange.[3][4] This property allows for the clear distinction between healthy, apoptotic, and necrotic neurons, making it an invaluable tool in studies of neurotoxicity, neurodegeneration, and drug efficacy.

Quantitative Data Summary:

Parameter	Value	Reference
Excitation Wavelength (Green)	~502 nm	N/A
Emission Wavelength (Green)	~525 nm	N/A
Excitation Wavelength (Orange)	~460 nm	N/A
Emission Wavelength (Orange)	~650 nm	N/A
Typical Staining Concentration	5 µg/mL	[4]
Application	Neuronal Viability, Apoptosis, Lysosomal Staining	[1][3][4]

Experimental Protocol: Assessing Neuronal Death via Sequential Acridine Orange and Ethidium Bromide Staining

This protocol is adapted from a method for the automated fluorescent detection of neuronal cell death by necrosis and apoptosis.^{[1][2]} It uses AO to identify live and apoptotic cells and Ethidium Bromide (EB) to identify necrotic cells.

Materials:

- Acridine Orange (AO) stock solution (e.g., 1 mg/mL in sterile water)
- Ethidium Bromide (EB) stock solution (e.g., 1 mg/mL in sterile water)
- Cultured neurons on coverslips or in imaging plates
- Phosphate-buffered saline (PBS) or desired imaging buffer
- Confocal microscope with appropriate filter sets for green and red/orange fluorescence

Procedure:

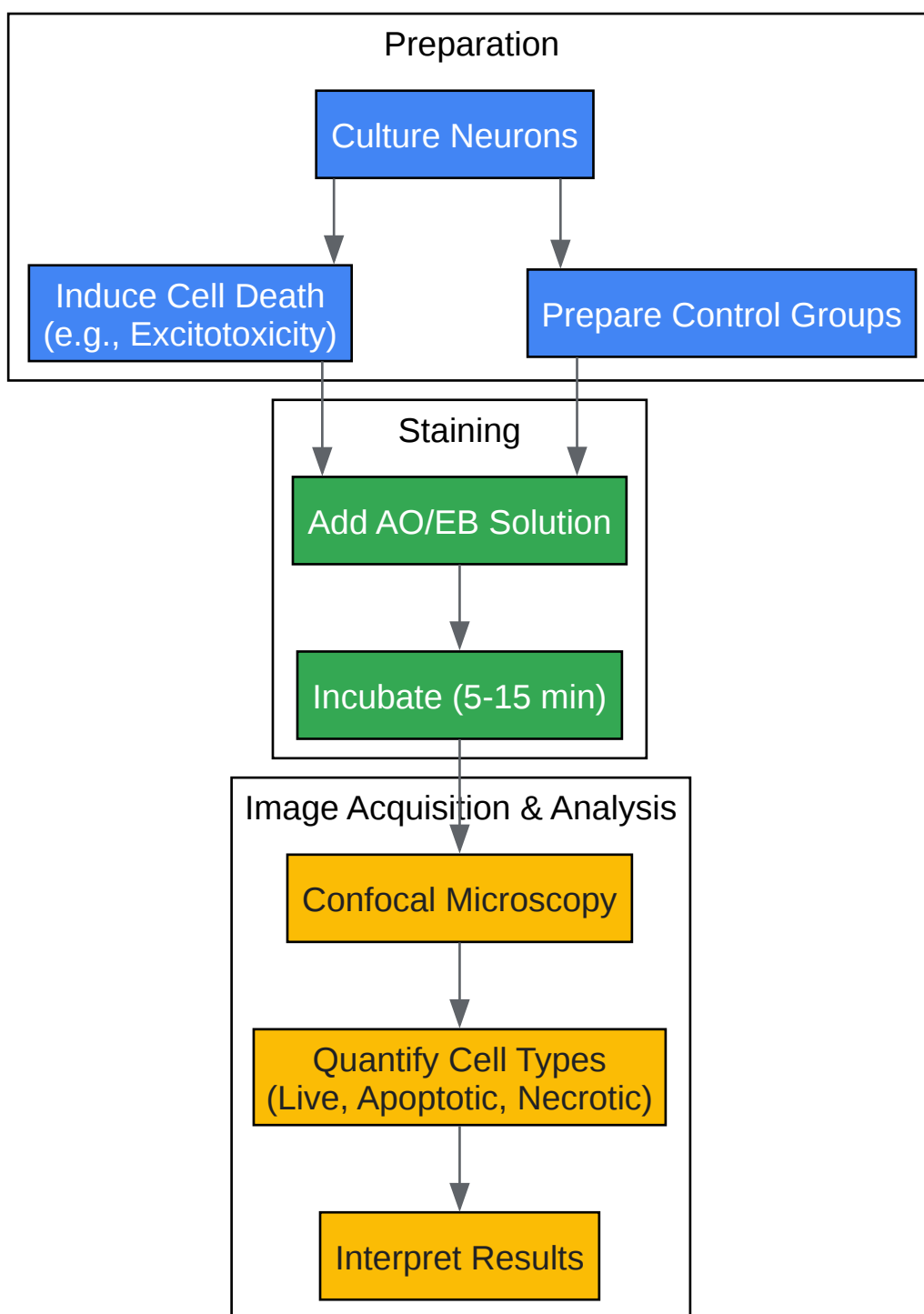
- Prepare Staining Solution: Prepare a working solution containing both AO and EB in your imaging buffer. The final concentration may require optimization, but a starting point is 1-5 µg/mL for each dye.
- Treat Neurons: Induce excitotoxicity or other forms of cell death in your neuronal cultures as per your experimental design. Include appropriate positive and negative controls.
- Staining:
 - Remove the culture medium from the neurons.
 - Gently wash the cells once with PBS or imaging buffer.
 - Add the AO/EB staining solution to the cells and incubate for 5-15 minutes at room temperature, protected from light.
- Imaging:

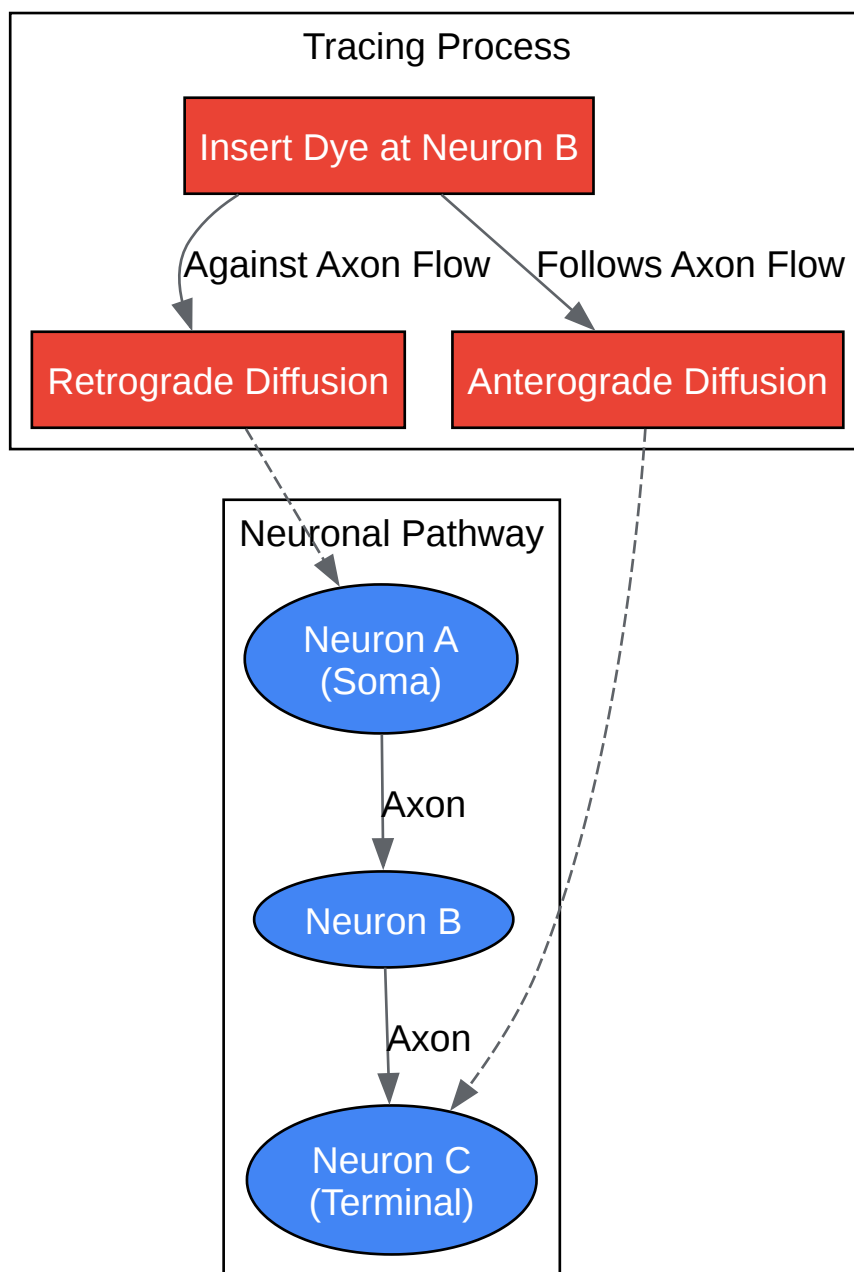
- Without washing, immediately image the cells using a confocal microscope.
- Acquire images in two channels:
 - Green Channel: To visualize live cells with healthy nuclei.
 - Red/Orange Channel: To visualize apoptotic cells (orange, condensed/fragmented nuclei) and necrotic cells (red, uniformly stained nuclei).
- Quantification:
 - Use image analysis software to count the number of cells in each category (live, apoptotic, necrotic) based on their fluorescence and nuclear morphology.
 - An algorithm based on image correlation analysis can be used for automated quantification.[\[1\]](#)[\[2\]](#)

Expected Results:

- Live Neurons: Green, uniformly stained nuclei.
- Apoptotic Neurons: Brilliant orange-red, condensed, or fragmented nuclei.[\[1\]](#)[\[2\]](#)
- Necrotic Neurons: Uniformly red-stained nuclei.

Diagram: Workflow for Neuronal Viability Assay





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